N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4S2/c1-22-15-4-2-3-5-16(15)23(29(22,26)27)11-10-21-28(24,25)12-13-6-8-14(9-7-13)17(18,19)20/h2-9,21H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFCADNLUFRYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound features a thiadiazole ring and exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure includes multiple functional groups that contribute to its pharmacological properties. It can be represented as follows:
- Molecular Formula : C₁₅H₁₈F₃N₃O₄S
- Molecular Weight : Approximately 429.5 g/mol
- Key Functional Groups :
- Thiadiazole ring
- Sulfonamide group (-SO₂NH₂)
- Trifluoromethyl group (-CF₃)
Antimicrobial Activity
Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds containing thiadiazole structures exhibit significant activity against various bacterial strains. The mechanism of action is primarily attributed to their ability to inhibit key bacterial enzymes or disrupt cellular processes.
- Case Study : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, demonstrating that modifications in the thiadiazole ring significantly affected their antibacterial potency. For instance, compounds with electron-withdrawing groups showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent research highlights the potential anticancer properties of this compound. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of tumor growth.
- In Vitro Studies : The cytotoxic effects of related thiadiazole compounds were assessed using MCF-7 breast cancer cells and HepG2 liver cancer cells. Results indicated that some derivatives exhibited IC₅₀ values as low as 0.28 µg/mL, indicating potent anticancer activity .
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| Compound I | MCF-7 | 0.28 | Apoptosis induction |
| Compound II | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
Other Biological Activities
Beyond antimicrobial and anticancer activities, thiadiazole derivatives have been investigated for various other pharmacological effects:
- Antiviral : Some studies indicate potential antiviral activity against HIV and other viruses.
- Anti-inflammatory : Compounds have shown promise in reducing inflammation in preclinical models.
- Anticonvulsant : Certain derivatives exhibit anticonvulsant properties, suggesting a role in neurological disorders .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is primarily studied for its potential as an antibacterial agent . Sulfonamides, the class to which this compound belongs, are known for their antibacterial properties. The unique structural features of this compound may enhance its effectiveness against resistant bacterial strains.
2. Anticancer Research
Recent studies have indicated that compounds with similar structural characteristics can exhibit anticancer activity . For instance, sulfonamide derivatives have been designed as molecular hybrids that combine sulfonamide fragments with other bioactive structures to create novel anticancer agents . The specific interactions of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide with cancer cell lines could be explored to assess its potential efficacy.
3. Enzyme Inhibition Studies
The compound may also serve as a lead compound for the development of enzyme inhibitors. Its structural components allow for interactions with active sites of various enzymes involved in disease pathways. For example, similar thiadiazole-containing compounds have been evaluated for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory responses .
Table 1: Summary of Research Findings on Thiadiazole Derivatives
Case Study: Anticancer Potential
In a recent study focusing on new sulfonamide derivatives, researchers synthesized various compounds to evaluate their anticancer properties. The findings indicated that certain modifications to the sulfonamide structure significantly enhanced cytotoxicity against specific cancer cell lines . This suggests that similar modifications could be applied to this compound to improve its anticancer efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related derivatives from the literature:
Key Comparative Insights:
Structural Diversity: The target compound’s benzo[c][1,2,5]thiadiazole dioxide core distinguishes it from triazole (), thiadiazole (), and quinazolinone () derivatives. Its sulfonamide group is shared with sulfamethoxazole analogs (), but the trifluoromethylphenyl moiety enhances steric and electronic effects compared to simpler aryl groups.
Synthetic Approaches :
- The synthesis of triazole derivatives () involves nucleophilic addition and cyclization, whereas thiadiazoles () require iodine-mediated cyclization. The target compound’s synthesis likely parallels sulfonamide-forming reactions (e.g., sulfonyl chloride coupling) .
Bioactivity: While 1,2,4-triazoles () and thiadiazoles () show broad-spectrum antimicrobial activity, quinazolinone-thiazole hybrids () are specialized for anti-tubercular applications. The trifluoromethyl group in the target compound may enhance bioavailability compared to non-fluorinated analogs .
Spectroscopic Confirmation :
- IR and NMR data for related compounds (e.g., absence of C=O bands in triazoles , thione tautomerism in thiadiazoles ) provide benchmarks for verifying the target compound’s structure.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
The synthesis involves multi-step protocols, starting with functionalization of the benzo[c][1,2,5]thiadiazole core. Key steps include:
- Sulfonation and alkylation : Introducing the 2,2-dioxido group via oxidation of the thiadiazole ring using persulfate or iodine-based reagents .
- Coupling reactions : The ethyl linker is attached through nucleophilic substitution or Mitsunobu reactions. The methanesulfonamide group is then coupled with the 4-(trifluoromethyl)phenyl moiety under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is used to isolate the final product.
Methodological Tip : Monitor reaction progress via TLC or HPLC, and confirm intermediates using -NMR to avoid side products .
Basic: What spectroscopic techniques are critical for structural validation?
- - and -NMR : Assign proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons from the benzo-thiadiazole and trifluoromethylphenyl groups) and carbon signals for the sulfone (δ ~110–120 ppm) .
- IR Spectroscopy : Confirm sulfone (S=O stretches at 1150–1300 cm⁻¹) and sulfonamide (N-H bend at ~1550 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns for Cl/F-containing fragments .
Data Note : Cross-check elemental analysis (C, H, N, S) with calculated values to ensure purity >95% .
Advanced: How can contradictory biological activity data be resolved across different assays?
Contradictions may arise from:
- Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration), or incubation times. Standardize protocols using guidelines from (e.g., fixed 1% DMSO, 48-hour exposure) .
- Metabolic interference : The trifluoromethyl group enhances metabolic stability, but species-specific liver microsome activity (e.g., human vs. murine) can alter results. Use LC-MS to quantify intact compound levels post-incubation .
- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance thresholds (p < 0.05) across triplicate runs .
Advanced: What strategies optimize yield in the final sulfonamide coupling step?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of the sulfonamide intermediate.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution at the methanesulfonyl chloride stage .
- Temperature control : Maintain 0–5°C during sulfonamide formation to minimize hydrolysis side reactions.
- Workflow integration : Adapt flow-chemistry setups (as in ) for continuous reagent mixing, reducing batch variability .
Example : A 78% yield was achieved using DMF at 4°C with 10 mol% DMAP .
Basic: What in vitro biological screening models are recommended for initial activity assessment?
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values .
- Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the sulfonamide’s affinity for zinc-containing active sites .
Advanced: How can molecular docking predict binding modes with biological targets?
- Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, EGFR kinase) .
- Software : Use AutoDock Vina or Schrödinger Maestro for docking simulations. Prepare the compound’s 3D structure with Open Babel, optimizing charges for the sulfone and trifluoromethyl groups .
- Validation : Compare docking poses with co-crystallized ligands (e.g., PDB IDs: 4WKQ for carbonic anhydrase) to assess binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .
Advanced: What synthetic modifications enhance pharmacokinetic properties?
- Lipophilicity adjustment : Replace the trifluoromethyl group with hydrophilic moieties (e.g., morpholine) to improve aqueous solubility, monitored via LogP calculations .
- Metabolic stability : Introduce deuterium at the ethyl linker’s β-position to retard CYP450-mediated oxidation .
- Prodrug strategies : Conjugate with esterase-sensitive groups (e.g., acetyl) for targeted release in acidic tumor microenvironments .
Basic: How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 37°C for 24 hours. Analyze via HPLC to identify degradation products (e.g., sulfonic acid derivatives) .
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C typical for sulfonamides) .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
- Core modifications : Substitute the benzo-thiadiazole with triazolo-thiadiazole to enhance π-π stacking with aromatic residues .
- Side-chain variations : Test alkyl vs. aryl substitutions on the ethyl linker to balance steric effects and target engagement .
- Electrostatic tuning : Introduce electron-donating groups (e.g., methoxy) to the phenyl ring to modulate sulfonamide acidity (pKa ~8–10) .
Basic: What safety precautions are critical during synthesis?
- Handling sulfonating agents : Use fume hoods and PPE (gloves, goggles) due to methanesulfonyl chloride’s lachrymatory effects.
- Waste disposal : Quench iodine residues with sodium thiosulfate to prevent environmental contamination .
- Storage : Keep the final compound desiccated at -20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
